molecular formula C11H11NO3 B11762965 Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B11762965
M. Wt: 205.21 g/mol
InChI Key: UAVRXVWYQYUZTM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its biological and pharmacological activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression. These interactions contribute to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate
  • Methyl 2-oxoindoline-6-carboxylate

Uniqueness

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biological processes .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-8-4-3-7(11(14)15-2)5-9(8)12-10(6)13/h3-6H,1-2H3,(H,12,13)

InChI Key

UAVRXVWYQYUZTM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)C(=O)OC)NC1=O

Origin of Product

United States

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